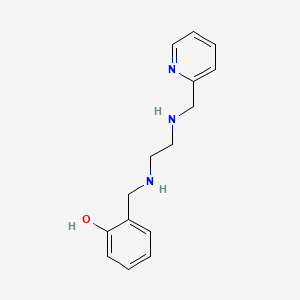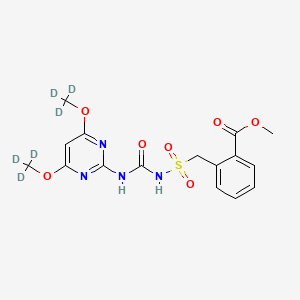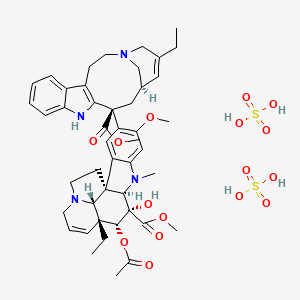
Salpyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salpyran is a compound known for its high affinity and selectivity for copper ions (Cu(II)). It is a tetradentate ligand, meaning it can form four bonds with a metal ion, specifically three nitrogen atoms and one oxygen atom. This compound has shown potential as a therapeutic small molecule metal chelator, particularly in the context of neurodegenerative diseases such as Alzheimer’s disease, where metal ion dyshomeostasis plays a significant role .
Preparation Methods
Salpyran can be synthesized through a multi-step process involving the reaction of pyridin-2-ylmethylamine with other reagents to form the final product. The synthetic route typically involves the following steps:
Formation of Intermediate: Pyridin-2-ylmethylamine reacts with an appropriate aldehyde to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization to form the final this compound compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, as well as the use of large-scale reactors and purification techniques .
Chemical Reactions Analysis
Salpyran undergoes several types of chemical reactions, including:
Oxidation: this compound can react with oxidizing agents such as hydrogen peroxide (H₂O₂) to form reactive oxygen species (ROS).
Reduction: It can also undergo reduction reactions, although specific reducing agents and conditions are less commonly reported.
Substitution: this compound can participate in substitution reactions where one of its ligands is replaced by another ligand.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various metal salts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Salpyran has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to study metal ion interactions and coordination chemistry.
Biology: Investigated for its role in modulating metal ion homeostasis in biological systems.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s disease, due to its ability to chelate copper ions and prevent the formation of reactive oxygen species.
Mechanism of Action
The mechanism of action of Salpyran involves its ability to selectively bind to copper ions (Cu(II)) through its tetradentate ligand structure. This binding prevents the copper ions from participating in redox reactions that generate reactive oxygen species, thereby reducing oxidative stress. The molecular targets of this compound include copper ions and proteins that interact with these ions, such as amyloid-beta and tau proteins in the context of Alzheimer’s disease .
Comparison with Similar Compounds
Salpyran is unique in its high affinity and selectivity for copper ions compared to other similar compounds. Some similar compounds include:
Clioquinol: Another copper chelator, but with lower affinity for copper ions compared to this compound.
ENDIP: A C2 symmetric analogue with lower selectivity for copper ions.
Salan: Another analogue with lower affinity and selectivity for copper ions.
TMDQ-20: A compound with comparable affinity but lower selectivity for copper ions.
This compound’s uniqueness lies in its combination of high affinity and selectivity for copper ions, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C15H19N3O |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-[[2-(pyridin-2-ylmethylamino)ethylamino]methyl]phenol |
InChI |
InChI=1S/C15H19N3O/c19-15-7-2-1-5-13(15)11-16-9-10-17-12-14-6-3-4-8-18-14/h1-8,16-17,19H,9-12H2 |
InChI Key |
MMZVXGRXTHMIEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNCC2=CC=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12412822.png)










